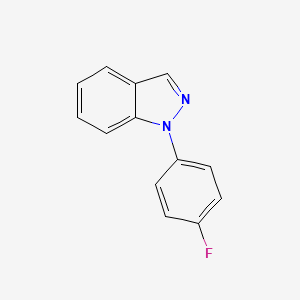

1-(4-Fluorophenyl)-1H-indazole

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

81329-42-2 |

|---|---|

Molekularformel |

C13H9FN2 |

Molekulargewicht |

212.22 g/mol |

IUPAC-Name |

1-(4-fluorophenyl)indazole |

InChI |

InChI=1S/C13H9FN2/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15-16/h1-9H |

InChI-Schlüssel |

ZDSDZZTZUKPZGR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=NN2C3=CC=C(C=C3)F |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 1 4 Fluorophenyl 1h Indazole and Its Derivatives

Overview of Synthetic Strategies for 1H-Indazoles

The construction of the 1H-indazole core has been approached through several classical and modern synthetic routes. Traditional methods often involve diazotization or nitrosation of ortho-alkylanilines and the cyclization of hydrazines with ortho-haloaryl aldehydes or ketones. acs.orgnih.gov Other established strategies include the [3+2] cycloaddition of diazomethanes with benzyne intermediates. acs.orgorganic-chemistry.orgnih.govorganic-chemistry.org

More recently, research has shifted towards more efficient and atom-economical methods. Transition-metal-catalyzed reactions, particularly those involving intramolecular C-H bond functionalization and amination, have emerged as powerful tools for indazole synthesis. acs.orgnih.govbeilstein-journals.org These contemporary methods often offer milder reaction conditions and broader substrate scopes compared to classical approaches. iosrjournals.org Palladium, copper, and other transition metals have been extensively used to facilitate the key N-N bond formation or intramolecular N-arylation steps. beilstein-journals.orgtandfonline.comacs.org Concurrently, metal-free protocols have been developed as cost-effective and environmentally benign alternatives, utilizing reagents like hypervalent iodine or proceeding through base-catalyzed mechanisms. iosrjournals.orgacs.orgnih.govacs.org

Metal-Catalyzed Approaches in Indazole Synthesis

Transition-metal catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the construction of the 1H-indazole ring system. These methods often proceed via intramolecular amination or C-H activation pathways, offering high efficiency and regioselectivity.

Palladium catalysis is a versatile tool for synthesizing 1-aryl-1H-indazoles. One prominent method involves the intramolecular amination of aryl halides, specifically the cyclization of arylhydrazones derived from 2-bromoaldehydes and 2-bromoacetophenones. acs.org The effectiveness of this transformation is highly dependent on the choice of phosphine ligand and base. acs.org For instance, the use of chelating phosphines like rac-BINAP, DPEphos, and dppf with bases such as Cs₂CO₃ or K₃PO₄ has proven effective. acs.org DPEphos is often preferred for practical applications due to its lower cost compared to BINAP. acs.org

Another significant palladium-catalyzed approach is the direct C-H arylation at the C3 position of the indazole ring. nih.gov This method represents an environmentally and economically attractive alternative to classical cross-coupling reactions as it avoids pre-functionalized substrates. nih.gov A mild and efficient C3 direct arylation of 1H-indazole has been developed using Pd(OAc)₂ as the catalyst and PPh₃ as the ligand in water, which serves as a green solvent. nih.gov The Suzuki-Miyaura cross-coupling reaction is another powerful palladium-catalyzed method for creating new C-C bonds on the indazole scaffold, typically involving the reaction of a halogenated indazole derivative with an organoboronic acid. nih.gov

Table 1: Overview of Palladium-Catalyzed Reactions for Indazole Synthesis

| Reaction Type | Catalyst/Ligand | Base | Key Features |

| Intramolecular Amination | Pd(dba)₂ / rac-BINAP, DPEphos, dppf | Cs₂CO₃, K₃PO₄ | Cyclization of arylhydrazones of 2-bromoaldehydes. acs.org |

| C3 Direct Arylation | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Uses water as a green solvent; avoids pre-functionalization. nih.gov |

| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂·DCM | K₂CO₃ | Forms C-C bonds by coupling halo-indazoles with boronic acids. nih.gov |

Copper-based catalysts offer a more economical alternative to palladium for the synthesis of 1H-indazoles. tandfonline.com A common copper-catalyzed method is the intramolecular N-arylation of o-haloarylhydrazones. beilstein-journals.org This approach has been successfully applied to the synthesis of N-phenyl- and N-thiazolyl-1H-indazoles from the corresponding o-chlorinated arylhydrazones. beilstein-journals.org Although yields can sometimes be lower than with o-brominated precursors, the use of less expensive chlorinated starting materials is advantageous. beilstein-journals.org

One efficient protocol employs copper(I) iodide (CuI) as the catalyst, often in combination with a ligand like 1,10-phenanthroline and a base such as KOH, in a solvent like 1,4-dioxane. tandfonline.com This system has been shown to be effective for a wide range of substrates, affording 1-aryl-1H-indazole derivatives in high yields. tandfonline.com The intramolecular Ullmann reaction, a type of copper-mediated coupling, is another key strategy. thieme-connect.com Extensive screening of reaction conditions, particularly the choice and stoichiometry of the base and the reaction temperature, is often critical to optimize yields in these transformations. thieme-connect.com

Table 2: Copper-Catalyzed Synthesis of 1-Aryl-1H-indazoles

| Starting Material | Catalyst System | Base | Yield Range | Ref. |

| o-chlorinated arylhydrazones | Copper | K₂CO₃ | 10-70% | beilstein-journals.org |

| Arylhydrazones | CuI / 1,10-phenanthroline | KOH | High | tandfonline.com |

| Hydrazone (intramolecular Ullmann) | Copper | Various | Optimized yields | thieme-connect.com |

Silver-mediated reactions provide a distinct pathway for the synthesis of 1H-indazoles, primarily through intramolecular oxidative C–H amination. acs.orgnih.govnih.gov This method enables the construction of a variety of 3-substituted 1H-indazoles that can be difficult to access through other C-H amination techniques. acs.orgnih.govnih.gov Specifically, the synthesis of methyl 1-(4-fluorophenyl)-1H-indazole-3-carboxylate has been achieved using this approach. nih.gov

The reaction typically involves treating an arylhydrazone with a silver(I) salt, such as AgNTf₂, often in the presence of a co-catalyst like Cu(OAc)₂. acs.orgnih.gov The process is believed to proceed via a single electron transfer (SET) mediated by the Ag(I) oxidant. acs.orgnih.govnih.gov This methodology is notable for its tolerance of a wide range of functional groups on both the 1-aryl group and at the 3-position of the indazole ring, including amides, ketones, esters, and trifluoromethyl groups. nih.govacs.org

Table 3: Silver(I)-Mediated Synthesis of 1H-Indazoles

| Reagents | Co-catalyst | Solvent | Temperature | Key Feature |

| AgNTf₂ | Cu(OAc)₂ | 1,2-dichloroethane | 80 °C | Intramolecular oxidative C-H amination. acs.orgnih.gov |

Cobalt catalysis has emerged as a cost-effective method for C-H bond functionalization in the synthesis of heterocycles, including indazoles. nih.govacs.org A notable application is the convergent, single-step synthesis of N-aryl-2H-indazoles through C-H bond additions to aldehydes, followed by in situ cyclization and aromatization. nih.govacs.org This process utilizes an air-stable cationic Co(III) catalyst and requires only a substoichiometric amount of acetic acid as an additive. nih.govacs.org

These transformations represent the first examples of cobalt-catalyzed additions of C-H bonds to carbonyl compounds for this purpose. nih.govacs.org The methodology is versatile, accommodating a variety of aromatic, heteroaromatic, and aliphatic aldehydes and has been successfully performed on a multi-gram scale. nih.govacs.org Chiral cyclopentadienyl cobalt(III) complexes have also been developed to enable enantioselective syntheses through C-H functionalization, highlighting the growing sophistication of cobalt catalysis. acs.org

Metal-Free Synthetic Protocols for Indazoles

In response to the cost and toxicity associated with transition metals, several metal-free synthetic routes to 1H-indazoles have been developed. iosrjournals.org These methods provide practical and often milder alternatives for constructing the indazole core. acs.orgnih.govacs.org

One such approach involves the reaction of o-aminobenzoximes with methanesulfonyl chloride and triethylamine. acs.orgnih.gov This reaction proceeds through the selective activation of the oxime in the presence of the amino group, leading to cyclization under mild conditions (0-23 °C) and affording the desired 1H-indazoles in good to excellent yields. acs.orgnih.gov Another strategy utilizes the [3+2] annulation of arynes with hydrazones. organic-chemistry.orgorganic-chemistry.org Depending on the reaction conditions and the type of hydrazone used (e.g., N-tosylhydrazones or N-aryl/alkylhydrazones), this method can produce a variety of 3-substituted or 1,3-disubstituted indazoles. organic-chemistry.orgorganic-chemistry.org

Additionally, hypervalent iodine reagents have been employed to catalyze intramolecular C-H amination of hydrazones under mild, oxidative conditions, using Oxone as a stable and inexpensive oxidant. iosrjournals.org This protocol avoids the use of transition-metal catalysts and pre-functionalized starting materials that require leaving groups. iosrjournals.org Other metal-free methods include the condensation of o-fluorobenzaldehydes with hydrazine (B178648) and the reaction of N-tosylhydrazones with nitroaromatic compounds. acs.orgrsc.org

Table 4: Selected Metal-Free Syntheses of 1H-Indazoles

| Starting Materials | Key Reagents | Reaction Type | Key Features |

| o-aminobenzoximes | Methanesulfonyl chloride, NEt₃ | Intramolecular cyclization | Mild conditions, good to excellent yields. acs.orgnih.gov |

| Arynes and Hydrazones | CsF or KF | [3+2] Annulation | Versatile for various substitution patterns. organic-chemistry.orgorganic-chemistry.org |

| Hydrazones | Iodobenzene (cat.), Oxone | Oxidative C-H Amination | Avoids toxic transition metals and leaving groups. iosrjournals.org |

| N-tosylhydrazones and Nitroaromatics | Base | Condensation/Cyclization | Transition-metal-free. rsc.org |

Intramolecular Cyclization and Amination Strategies

Intramolecular cyclization represents a fundamental approach to the synthesis of the indazole ring system. These methods often involve the formation of a key N-N bond or a C-N bond in the final ring-closing step.

A modern and efficient method for constructing 1-aryl-1H-indazoles involves intramolecular oxidative C-H amination. This strategy avoids the need for pre-functionalized starting materials, such as ortho-haloaryl compounds, by directly forming a C-N bond through the activation of a C-H bond on the aromatic ring.

One notable approach utilizes a silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones. nih.govacs.org This method has proven effective for the synthesis of a variety of 3-substituted indazoles. nih.govacs.org The reaction typically proceeds by treating an appropriate arylhydrazone with a silver(I) salt, such as silver triflimide (AgNTf2), often in the presence of a copper(II) co-catalyst like copper(II) acetate. nih.govacs.org Preliminary mechanistic studies suggest that the reaction may proceed through a single electron transfer (SET) mechanism mediated by the Ag(I) oxidant. nih.govacs.org This process is particularly valuable for synthesizing indazoles with a range of substituents at the 3-position, including amide, ketone, ester, olefin, and aryl groups. nih.govacs.org

Copper-promoted oxidative intramolecular C-H amination of hydrazones has also been developed for the synthesis of 1H-indazoles. researchgate.netdntb.gov.ua This method offers mild reaction conditions and operational simplicity, utilizing readily available reagents. researchgate.netdntb.gov.ua

The general applicability of these oxidative C-H amination methods allows for the synthesis of 1-aryl-1H-indazoles with diverse substitution patterns on the N-aryl ring, including those with a 4-fluorophenyl group. The reaction conditions are generally tolerant of various functional groups on both the arylhydrazone and the N-aryl moiety.

Table 1: Examples of Oxidative C-H Amination for 1-Aryl-1H-Indazole Synthesis

| Starting Material | Catalyst/Reagent | Product | Yield (%) | Reference |

| Arylhydrazone | AgNTf2, Cu(OAc)2 | 3-Substituted 1-Aryl-1H-indazole | Moderate to Good | nih.gov |

| Hydrazone | Copper Promoter | 1H-Indazole | Moderate to Excellent | researchgate.net |

The intramolecular cyclization of o-haloaryl N-sulfonylhydrazones is another established route to 1H-indazoles. This method involves the formation of a C-N bond through a transition metal-catalyzed coupling reaction.

A copper-catalyzed approach has been developed for the cyclization of o-haloaryl N-sulfonylhydrazones. researchgate.netresearchgate.net For instance, using copper(I) oxide (Cu2O) as a catalyst can facilitate the intramolecular C-N coupling. researchgate.net This method often requires thermal conditions to induce isomerization of the hydrazone to a favorable conformation for cyclization. researchgate.net Another copper-catalyzed system employs copper(II) acetate (Cu(OAc)2·H2O) and can proceed at lower temperatures with lower catalyst loading. researchgate.net These copper-catalyzed methods are advantageous due to the lower cost and toxicity of copper compared to other transition metals like palladium.

These reactions are generally compatible with a variety of functional groups on the aromatic rings, allowing for the synthesis of substituted 1-aryl-1H-indazoles. The choice of the halogen (bromo or chloro) on the starting material can influence the reaction conditions required for efficient cyclization.

Cross-Coupling Reactions in Indazole Synthesis

Cross-coupling reactions, particularly those catalyzed by palladium and copper, are powerful tools for the synthesis of N-aryl heterocycles, including this compound. These methods typically involve the formation of the N-aryl bond in the final step.

The palladium-catalyzed intramolecular amination of aryl halides, a type of Buchwald-Hartwig amination, is a widely used method for the synthesis of 1-aryl-1H-indazoles. nih.gov This reaction involves the cyclization of arylhydrazones derived from 2-bromoaldehydes or 2-bromoacetophenones. nih.gov The choice of phosphine ligand is crucial for the success of the reaction, with chelating phosphines like rac-BINAP, DPEphos, and dppf being particularly effective. nih.gov The reaction is typically carried out in the presence of a base such as cesium carbonate or potassium phosphate. nih.gov This methodology is applicable to a broad scope of substrates bearing both electron-donating and electron-withdrawing substituents. nih.gov

Copper-catalyzed intramolecular N-arylation, often referred to as an Ullmann-type condensation, provides an alternative to palladium-catalyzed methods. A novel set of conditions has been developed to convert o-chlorinated arylhydrazones into 1H-indazoles using a copper catalyst. beilstein-journals.org This approach is significant as it utilizes the less expensive and more readily available o-chlorinated starting materials. beilstein-journals.org The synthesis of N-phenyl-1H-indazoles has been achieved in moderate yields using this method. beilstein-journals.org

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition reactions offer a convergent and rapid route to the indazole core. These reactions typically involve the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile, such as an aryne.

One strategy involves the reaction of in situ generated arynes with hydrazones. organic-chemistry.org This [3+2] annulation approach can be used to synthesize various substituted 1H-indazoles. organic-chemistry.org Depending on the reaction conditions and the type of hydrazone used (e.g., N-tosylhydrazones or N-aryl/alkylhydrazones), different substitution patterns on the indazole ring can be achieved. organic-chemistry.org

Another approach utilizes the [3+2] cycloaddition of diazo compounds with arynes. acs.orgacs.org Arynes, generated in situ from precursors like o-(trimethylsilyl)aryl triflates, react with a variety of diazo compounds to afford substituted indazoles in good to excellent yields under mild conditions. acs.org This method is versatile and tolerates a wide range of functional groups. acs.org A related method employs N-tosylhydrazones as precursors to the diazo compounds, which then react with arynes. acs.orgorganic-chemistry.org

The reaction of in situ generated nitrile imines with benzyne also provides a rapid synthesis of 1-substituted-1H-indazoles. acs.orgacs.org This method is completed within a short reaction time and affords N(1)-C(3) disubstituted indazoles in moderate to excellent yields. acs.orgacs.org

Additionally, the [3+2] dipolar cycloaddition of sydnones with arynes has been developed as an efficient route to 2H-indazoles. nih.govnih.gov

Green Chemistry Approaches in Indazole Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. Green chemistry principles have been applied to the synthesis of indazoles to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. benthamdirect.comingentaconnect.com

Microwave-assisted organic synthesis is a prominent green chemistry technique that has been successfully applied to the synthesis of indazoles. semanticscholar.orgajrconline.orgjchr.orgjchr.org Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. semanticscholar.orgajrconline.orgjchr.org For instance, the one-pot, two-step cyclization of hydrazone hydrates can be efficiently carried out under microwave conditions to afford 1H-indazoles and 1-phenyl-1H-indazoles. ajrconline.org The functionalization of indazoles through various cross-coupling reactions is also amenable to microwave assistance. semanticscholar.org

The use of greener solvents and catalysts is another important aspect of green chemistry in indazole synthesis. For example, polyethylene glycol (PEG) has been used as a green solvent for the copper(I) oxide nanoparticle-catalyzed three-component reaction of 2-halobenzaldehydes, primary amines, and sodium azide to produce 2H-indazoles. organic-chemistry.org Additionally, the use of ammonium chloride as a milder acid catalyst in ethanol for the synthesis of 1H-indazole derivatives represents a more environmentally benign approach. samipubco.com

Derivatization Strategies for Functionalized Indazoles

The functionalization of the pre-formed indazole core is a crucial strategy for accessing a wide range of derivatives with diverse biological activities. Late-stage functionalization, in particular, is a powerful tool for modifying complex molecules.

C-H functionalization has emerged as a highly efficient method for the direct introduction of functional groups onto the indazole ring, avoiding the need for pre-functionalized substrates. rsc.orgresearchgate.net This can include C3-functionalization of 2H-indazoles through transition metal-catalyzed C-H activation or radical pathways. rsc.org For instance, Rh(III)-catalyzed C-H activation has been used for the synthesis of substituted 1H-indazoles. mdpi.com Manganese(I)-catalyzed ortho-C-H alkenylation of 2-arylindazoles has also been reported. nih.gov

Cross-coupling reactions are also widely employed for the derivatization of indazoles. The Suzuki-Miyaura cross-coupling reaction of halo-substituted indazoles with boronic acids is a common method for introducing aryl or heteroaryl substituents. nih.gov For example, C7-bromo-4-substituted-1H-indazoles can be successfully coupled with various boronic acids using a palladium catalyst. nih.gov

Other derivatization strategies include halogenation, which introduces a handle for further functionalization, and alkylation or acylation at the nitrogen atoms or at various positions on the carbocyclic ring. chim.it The regioselectivity of these reactions is often a key challenge and can be controlled by the choice of protecting groups and reaction conditions.

Modifications at the Indazole Nitrogen (N1)

The introduction of a 4-fluorophenyl group at the N1 position of the indazole ring is a critical step in the synthesis of the target compound. This is typically achieved through N-arylation reactions. One prominent method involves a copper-catalyzed Ullmann-type coupling reaction. This approach facilitates the formation of a carbon-nitrogen bond between the indazole nitrogen and an activated aryl halide, such as 4-fluorobromobenzene.

Another effective strategy is the Suzuki-Miyaura cross-coupling reaction. While commonly used for carbon-carbon bond formation, modifications of this palladium-catalyzed reaction allow for N-arylation. In this context, an indazole can be coupled with a 4-fluorophenylboronic acid. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base. For instance, the synthesis of 3-(4-fluorophenyl)-5-nitro-1H-indazole has been achieved by the Suzuki coupling of 3-bromo-5-nitro-1H-indazole with 4-fluorophenylboronic acid using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride as the catalyst and sodium carbonate as the base under microwave irradiation. chemicalbook.com

Furthermore, direct synthesis of N1-arylindazoles can be accomplished through the cyclization of o-haloaryl N-sulfonylhydrazones, catalyzed by copper(II) acetate. nih.gov An alternative route involves the preparation of arylhydrazones from 2-fluoro-5-nitrobenzaldehyde, followed by a deprotonation and subsequent nucleophilic aromatic substitution (SNAr) to form the indazole ring with the aryl group at the N1 position. nih.gov

A specific example of the synthesis of a this compound derivative is the formation of methyl this compound-3-carboxylate. nih.gov While the direct N-arylation of a pre-formed indazole-3-carboxylate with a 4-fluorophenyl source is a viable route, this particular compound has been synthesized via a silver(I)-mediated intramolecular oxidative C–H bond amination. nih.gov

| Reaction Type | Key Reagents | Catalyst | Product Example |

| Suzuki-Miyaura Coupling | 3-Bromo-5-nitro-1H-indazole, 4-Fluorophenylboronic acid | (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride | 3-(4-Fluorophenyl)-5-nitro-1H-indazole |

| Silver-Mediated C-H Amination | Not specified | Silver(I) | Methyl this compound-3-carboxylate |

Substitutions on the Phenyl and Indazole Ring Systems

Once the this compound core is established, further diversification can be achieved by introducing various substituents onto both the indazole and the N-linked phenyl ring.

Substitutions on the Indazole Ring:

The indazole ring is amenable to a variety of electrophilic substitution reactions, such as halogenation and nitration. For instance, regioselective bromination at the C7 position of 4-substituted 1H-indazoles has been successfully achieved using N-bromosuccinimide (NBS) in DMF. nih.gov The resulting 7-bromoindazoles are valuable intermediates for further functionalization through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful tool for introducing aryl or heteroaryl groups at halogenated positions of the indazole ring. For example, 7-bromo-4-sulfonamido-1H-indazoles have been coupled with various aryl boronic acids in the presence of a palladium catalyst to yield C7-arylated indazoles. nih.gov Similarly, 5-bromo-1H-indazole derivatives have been subjected to Suzuki coupling with aryl boronic acids to introduce substituents at the C5 position. ias.ac.inresearchgate.net

Nitration of the indazole ring can also be achieved. The synthesis of 1-aryl-5-nitro-1H-indazoles has been reported, demonstrating that the nitro group can be introduced at the C5 position. nih.govnih.gov This is often accomplished by starting with a pre-nitrated precursor, such as 2-fluoro-5-nitrobenzaldehyde, which then undergoes cyclization to form the 5-nitroindazole derivative. nih.govchemicalbook.com

| Substitution Type | Reagent/Reaction | Position | Product Type |

| Bromination | N-Bromosuccinimide (NBS) | C7 | 7-Bromo-1H-indazoles |

| Arylation (Suzuki Coupling) | Aryl boronic acids, Palladium catalyst | C5, C7 | 5- or 7-Aryl-1H-indazoles |

| Nitration | From nitrated precursors (e.g., 2-fluoro-5-nitrobenzaldehyde) | C5 | 5-Nitro-1H-indazoles |

Substitutions on the Phenyl Ring:

While the 4-fluorophenyl ring is generally less reactive towards electrophilic substitution than the indazole ring, modifications are still possible. However, it is more common to introduce desired substituents on the phenyl ring by starting with an appropriately substituted 4-fluorophenylhydrazine or 4-fluorophenylboronic acid in the initial N-arylation step. This approach avoids potential issues with regioselectivity and harsh reaction conditions that might be required for direct substitution on the N-aryl ring.

Palladium-catalyzed C-H functionalization represents a more advanced strategy for the direct introduction of substituents onto the phenyl ring of the pre-formed this compound. nih.gov This methodology allows for the selective formation of new bonds at specific C-H positions, although specific examples on this particular scaffold are not extensively detailed in the provided search context.

Biological Activity and Pharmacological Significance of 1 4 Fluorophenyl 1h Indazole Derivatives

Modulation of Biological Targets

The therapeutic effects of 1-(4-Fluorophenyl)-1H-indazole derivatives are primarily attributed to their ability to interact with and modulate the activity of specific biological targets. These interactions can lead to the inhibition or modulation of enzymes and signaling pathways implicated in a range of diseases.

Enzyme Inhibition and Modulation

Derivatives of this compound have demonstrated significant inhibitory activity against several key enzymes, highlighting their potential as therapeutic agents for various pathological conditions.

A number of studies have investigated the potential of this compound derivatives as selective inhibitors of Cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. For instance, a series of 1,5-diarylpyrrole-3-sulfur derivatives were synthesized and evaluated for their COX-2 inhibitory activity. Among them, 1-(4-fluorophenyl)-2-methyl-5-(4-(methylsulfonyl)phenyl)-3-(2-(propylthio)ethyl)-1H-pyrrole demonstrated potent COX-2 inhibition with an IC50 value of 0.011 μM. nih.gov Another study on thiazolidin-4-one derivatives showed that 4-((2-(4-fluorophenyl)-5-methyl-4-oxothiazolidin-3-yl)amino)benzenesulfonamide inhibited COX-2 with an IC50 value of 2.3 μM. nih.gov Furthermore, research on thiophene-3-carboxamide (B1338676) derivatives identified 2-benzamido-5-ethyl-N-(4-fluorophenyl) thiophene-3-carboxamide as a potent and selective COX-2 inhibitor with an IC50 value of 0.29 μM. nih.gov

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 1-(4-fluorophenyl)-2-methyl-5-(4-(methylsulfonyl)phenyl)-3-(2-(propylthio)ethyl)-1H-pyrrole | 0.011 | nih.gov |

| 4-((2-(4-fluorophenyl)-5-methyl-4-oxothiazolidin-3-yl)amino)benzenesulfonamide | 2.3 | nih.gov |

| 2-benzamido-5-ethyl-N-(4-fluorophenyl) thiophene-3-carboxamide | 0.29 | nih.gov |

Human Neutrophil Elastase (HNE) is a serine protease involved in inflammatory processes. Research into 1,5,6,7-tetrahydro-4H-indazol-4-ones, which are structurally related to this compound, has identified potent HNE inhibitors. These derivatives displayed Ki values in the low nanomolar range (6–35 nM), indicating strong inhibitory potential. nih.gov

The AKT signaling pathway is crucial for cell survival and proliferation, and its dysregulation is often associated with cancer. A novel oleanolic acid derivative, N-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide, has been shown to induce apoptosis in human breast cancer cells by inhibiting the Notch-Akt signaling pathway. nih.gov Another study on 3-amino-1H-indazole derivatives demonstrated broad-spectrum antiproliferative activity against various cancer cell lines, with IC50 values ranging from 0.43 to 3.88 μM, by targeting the PI3K/AKT/mTOR pathway. nih.gov

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| W24 (a 3-amino-1H-indazole derivative) | HT-29 | 0.43 | nih.gov |

| MCF-7 | 1.25 | nih.gov | |

| A-549 | 3.88 | nih.gov | |

| HepG2 | 2.11 | nih.gov |

Monoamine oxidases (MAO) are enzymes involved in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative diseases like Parkinson's disease. Several 1-(4-Fluorobenzyl)-1H-indole derivatives, structurally similar to the target compound, have been evaluated as MAO-B inhibitors. For example, N-(1-(4-fluorobenzyl)-1H-indol-5-yl)pyrazine-2-carboxamide exhibited an IC50 value of 1.65 µM for MAO-B. nih.gov Furthermore, indazole- and indole-5-carboxamides have been identified as highly potent and selective MAO-B inhibitors. nih.gov

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Reference |

|---|---|---|---|

| N-(1-(4-fluorobenzyl)-1H-indol-5-yl)pyrazine-2-carboxamide | >100 | 1.65 | nih.gov |

| N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide | >10 | 0.000386 | nih.gov |

| N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide | >1.3 | 0.000227 | nih.gov |

Inhibitors of α-glucosidase and α-amylase are important in the management of type 2 diabetes as they can delay carbohydrate digestion and glucose absorption. Studies on 2-aryl-4-methyl-1,2-dihydroquinazoline 3-oxides have shown that 2-(4-fluorophenyl)-substituted derivatives possess inhibitory activity against both enzymes. Specifically, one such derivative displayed moderate activity against α-glucosidase (IC50 = 7.47 ± 0.05 µM) and reduced activity against α-amylase (IC50 = 36.35 ± 0.01 µM). nih.gov Another derivative with a 6-iodo-2-(4-fluorophenyl) substitution showed strong activity against α-amylase (IC50 = 0.64 ± 0.01 μM) and significant inhibition of α-glucosidase (IC50 = 9.27 ± 0.02 μM). nih.gov

| Compound | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) | Reference |

|---|---|---|---|

| 2-(4-fluorophenyl)-4-methyl-1,2-dihydroquinazoline 3-oxide | 7.47 ± 0.05 | 36.35 ± 0.01 | nih.gov |

| 6-iodo-2-(4-fluorophenyl)-4-methyl-1,2-dihydroquinazoline 3-oxide | 9.27 ± 0.02 | 0.64 ± 0.01 | nih.gov |

Indoleamine 2,3-dioxygenase (IDO)

The 1H-indazole scaffold has been identified as a novel and important pharmacophore for the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune escape. nih.gov IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of tryptophan along the kynurenine (B1673888) pathway. nih.gov Its activity is a key immune effector mechanism that allows tumor cells to evade the host's immune response, making it a significant target in cancer immunotherapy. nih.gov

Research into 1H-indazole derivatives has established that the core scaffold is essential for IDO1 inhibition. Structure-activity relationship (SAR) studies on a series of 4,6-substituted-1H-indazoles demonstrated that modifications at these positions significantly influence inhibitory potency. For instance, one study identified a compound, designated 2g , which exhibited an IC₅₀ value of 5.3 μM. nih.gov Molecular docking models suggest that these indazole compounds interact effectively with the ferrous ion of the heme group and key residues within hydrophobic pockets of the enzyme, which is crucial for their inhibitory activity. nih.gov Further research has confirmed that indazoles are one of the few chemotypes capable of achieving sub-micromolar inhibition of IDO1. researchgate.net Additionally, novel N′-hydroxyindazolecarboximidamides have been designed as IDO1 inhibitors, with the indazole moiety acting as a surrogate for other chemical groups found in established inhibitors like epacadostat. nih.gov

| Compound | Target | Activity (IC₅₀) |

|---|---|---|

| Compound 2g | IDO1 | 5.3 μM |

Protein Kinase C-β

While the indazole scaffold is more prominently associated with other kinase families, studies have shown that certain derivatives possess inhibitory activity against Protein Kinase C (PKC). A study on the kinase inhibitory profile of a series of 1H-indazole derivatives revealed that select compounds could selectively inhibit PKC among a panel of seven different kinases, which also included CHK1, CDK2, MEK1, GSK3β, BRAF, and IKKβ. mdpi.com This indicates that the indazole core can be tailored to interact with the ATP-binding site of PKC, although it is not typically the primary target for this class of compounds.

Tyrosine Threonine Kinase (TTK)

The 1H-indazole core is a key structural feature in the development of potent inhibitors of Tyrosine Threonine Kinase (TTK), a crucial enzyme in the regulation of the mitotic spindle assembly checkpoint. researchgate.net Systematic optimization of an indazole core led to the identification of a novel chemical class characterized by sulfamoylphenyl and acetamido moieties at the 3 and 5 positions, respectively. A notable compound from this class, CFI-400936 , demonstrated potent inhibition of TTK with an IC₅₀ of 3.6 nM. researchgate.net

Further exploration led to the development of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides. By replacing a polar 3-sulfonamide group with a heterocycle at the 4-position of the phenyl ring, researchers obtained potent inhibitors with improved properties. Compounds incorporating a 3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl bicyclic system were particularly effective, showing TTK IC₅₀ values of less than 10 nM. nih.gov One such derivative, CFI-401870 , emerged as a lead candidate from this series. nih.gov

| Compound Series/Name | Target | Activity (IC₅₀) |

|---|---|---|

| CFI-400936 | TTK | 3.6 nM |

| 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides | TTK | < 10 nM |

Multi-Kinase Inhibition (e.g., c-Kit, PDGFRβ, FLT3)

A significant application of the indazole scaffold is in the design of multi-kinase inhibitors that target the "DFG-out" inactive conformation of the kinase activation loop. Research has focused on 3-amino-1H-indazol-6-yl-benzamides for their ability to selectively inhibit a spectrum of kinases, including FMS-like tyrosine kinase 3 (FLT3), platelet-derived growth factor receptor alpha (PDGFRα), and c-Kit. rsc.org

Several compounds from this series exhibit potent activity. For example, Compound 4 and Compound 11 show single-digit nanomolar EC₅₀ values against FLT3 and the gatekeeper T674M mutant of PDGFRα. rsc.org Specifically, Compound 4 demonstrated EC₅₀ values of 5 nM against MOLM13(FLT3) cells and 17 nM against PDGFRα-T674M-Ba/F3 cells. rsc.org These compounds display high selectivity; for instance, they show over 1000-fold selectivity for FLT3-dependent cellular growth compared to general cytotoxicity. rsc.org

| Compound | Target Cell Line | Activity (EC₅₀) |

|---|---|---|

| Compound 4 | MOLM13(FLT3) | 5 nM |

| PDGFRα-T674M-Ba/F3 | 17 nM |

Fibroblast Growth Factor Receptors (FGFRs) Kinases

The indazole scaffold has been successfully utilized to develop inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of tyrosine kinases whose aberrant signaling is implicated in various cancers. pharmablock.comfrontiersin.org A fragment-led de novo design approach identified an indazole-containing pharmacophore that inhibits FGFR1–3 in the micromolar range (0.8–90 μM). pharmablock.com

Building on this, novel 1H-indazol-3-amine scaffold derivatives were designed based on the structures of known FGFR inhibitors. This effort led to the identification of highly potent compounds. Compound 7n , featuring a 6-(3-methoxyphenyl)-1H-indazol-3-amine scaffold, showed an FGFR1 IC₅₀ of 15.0 nM. Further optimization resulted in Compound 7r , which proved to be the most potent inhibitor in the series, with an FGFR1 enzymatic IC₅₀ of 2.9 nM and a cellular IC₅₀ of 40.5 nM.

| Compound | Target | Activity (IC₅₀) |

|---|---|---|

| Indazole-containing fragments | FGFR1-3 | 0.8-90 μM |

| Compound 7n | FGFR1 | 15.0 nM |

| Compound 7r | FGFR1 (enzymatic) | 2.9 nM |

| FGFR1 (cellular) | 40.5 nM |

Rho Kinase

The 1H-indazole structure has been identified as a potent platform for the development of Rho kinase (ROCK) inhibitors. These inhibitors have therapeutic potential in a variety of diseases, including hypertension. A specific derivative, DW1865 (2-(1H-indazole-5-yl)amino-4-methoxy-6-piperazino triazine), was developed as a novel and selective Rho kinase inhibitor, demonstrating significant antihypertensive properties.

Receptor Interactions

Derivatives of 1H-indazole have been shown to interact with a diverse array of biological receptors, demonstrating the versatility of this scaffold in medicinal chemistry.

PD-1/PD-L1 Interaction: In the field of cancer immunotherapy, novel 4-phenyl-1H-indazole derivatives have been designed as small-molecule inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction. One compound, Z13 , exhibited a potent inhibitory activity with an IC₅₀ of 189.6 nM in a binding assay and showed high affinity for PD-L1 with a K D value of 231 nM.

Cannabinoid Receptors: Indazole-3-carboxamides, such as AMB-FUBINACA and 5F-MDMB-PINACA , are known to act as potent synthetic cannabinoid receptor agonists, activating both CB1 and CB2 receptors. Studies have shown that the (S)-enantiomers of these compounds are considerably more potent than their corresponding (R)-enantiomers at both receptor subtypes.

Estrogen Receptors: To develop selective ligands for estrogen receptor subtypes, a series of aryl indazole estrogen analogues were synthesized. The fluoroethylated indazole estrogen (FEIE) and fluoropropylated indazole estrogen (FPIE) showed 41-fold and 17-fold selectivity for ERβ over ERα, respectively, highlighting the potential to modulate this receptor family.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): The indazole compound MRL-871 has been shown to interact with PPARγ through a unique binding mode that induces partial agonism. This distinct interaction highlights its potential as a starting point for novel PPARγ ligands.

| Compound | Receptor Target | Biological Activity | Affinity/Potency |

|---|---|---|---|

| Z13 | PD-L1 | Inhibitor | IC₅₀ = 189.6 nM; KD = 231 nM |

| AMB-FUBINACA | CB1/CB2 | Agonist | (S)-enantiomer is more potent |

| FEIE | ERβ/ERα | Ligand | 41-fold selectivity for ERβ |

| MRL-871 | PPARγ | Partial Agonist | High affinity |

Cannabinoid Receptors (CB1, CB2)

Derivatives of this compound have been identified as potent modulators of cannabinoid receptors CB1 and CB2. These receptors are key components of the endocannabinoid system, which is involved in regulating a variety of physiological processes. Synthetic cannabinoids bearing the this compound-3-carboxamide moiety have been particularly prominent. researchgate.net

For instance, AB-FUBINACA, a well-known synthetic cannabinoid, features this core structure and has been shown to be a potent agonist for the CB1 receptor. researchgate.net Research has demonstrated that many indazole-carboxamide derivatives exhibit significant binding affinity for the CB1 receptor. researchgate.net The structure-activity relationship within this class of compounds indicates that modifications to the indazole core can significantly influence their potency and selectivity for CB1 and CB2 receptors. acs.org These derivatives are often more potent than Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis. researchgate.net

| Compound | Target | Activity | Reference |

|---|---|---|---|

| AB-FUBINACA | CB1 Receptor | Potent Agonist | researchgate.net |

| Indazole-based NBD probe 36 | CB1 Receptor | Binding affinity (Ki = 1174 nM) | acs.org |

Metabotropic Glutamate (B1630785) Receptor 4 (mGlu4)

The metabotropic glutamate receptors (mGluRs) are involved in modulating synaptic transmission and neuronal excitability. nih.gov Specifically, mGlu4, a member of the Group III mGluRs, is linked to the inhibition of the cyclic AMP cascade and is considered a potential therapeutic target for conditions like Parkinson's disease. wikipedia.orged.ac.uk While the broader class of indazole derivatives has been explored for mGluR modulation, specific data on this compound derivatives targeting mGlu4 is an area of ongoing investigation. Research into allosteric modulators for mGluRs has highlighted the potential for developing highly selective ligands. nih.gov

Serotonin (B10506) Receptors (5-HT2, 5-HT3, 5-HT4)

Serotonin receptors are a diverse group of G-protein-coupled receptors and ligand-gated ion channels that mediate the effects of serotonin. nih.gov Certain 1-(4-fluorophenyl)-1H-indole derivatives, a closely related chemical class, have shown potent affinity for the 5-HT2 receptor. nih.gov For example, the atypical neuroleptic sertindole, which contains a 1-(4-fluorophenyl)-1H-indole core, is a potent 5-HT2 receptor antagonist. nih.gov This suggests that the 1-(4-fluorophenyl) motif is a key pharmacophore for interaction with serotonin receptors. The 5-HT3 receptor is a ligand-gated ion channel, while the 5-HT4 receptor is a G-protein-coupled receptor involved in various physiological functions. nih.govmdpi.com The serotonin receptor antagonist Granisetron, which has an indazole structure, is used to treat vomiting caused by cancer chemotherapy. nih.gov

Estrogen Receptor

Estrogen receptors (ERα and ERβ) are nuclear receptors that play crucial roles in cellular growth and differentiation. nih.gov Derivatives of the phenyl-2H-indazole core have been synthesized and evaluated as ERβ-selective ligands. nih.gov Studies have shown that introducing polar or polarizable substituents at the C-3 position of the indazole ring can lead to high affinity and selectivity for ERβ over ERα. nih.gov For instance, certain fluoroalkylated indazole estrogens have demonstrated significant ERβ/ERα selectivity. researchgate.net The fluoroethylated indazole estrogen (FEIE) and fluoropropylated indazole estrogen (FPIE) exhibited 41-fold and 17-fold ERβ/ERα selectivity, respectively. researchgate.net

| Compound | ERβ/ERα Selectivity | Reference |

|---|---|---|

| Fluoroethylated indazole estrogen (FEIE) | 41-fold | researchgate.net |

| Fluoropropylated indazole estrogen (FPIE) | 17-fold | researchgate.net |

Calcium-Release Activated Calcium (CRAC) Channel

The Calcium-Release Activated Calcium (CRAC) channel is a highly selective calcium channel that plays a vital role in T-cell proliferation and function. nih.gov It is composed of the Orai pore subunit and the STIM endoplasmic reticulum calcium sensor. researchgate.net Indazole and pyrazole (B372694) scaffolds have been investigated for the development of selective CRAC channel blockers. nih.gov One such derivative, 1-(cyclopropylmethyl)-N-(3-fluoropyridin-4-yl)-1H-indazole-3-carboxamide, has been identified as a fast-onset, reversible, and selective CRAC channel blocker with an IC50 of 4.9 μM. nih.govresearchgate.net This highlights the potential of the indazole scaffold in modulating CRAC channel activity.

Therapeutic Areas of Preclinical Investigation

The diverse biological activities of this compound derivatives have prompted their investigation in various therapeutic areas, with a significant focus on oncology.

Anticancer and Antitumor Activity

Indazole derivatives have garnered considerable attention for their potential as anticancer agents. nih.govnih.gov Several indazole-based drugs, such as Axitinib, Lonidamine, and Pazopanib, are already used in cancer therapy. researchgate.net

A series of 1H-indazole-3-amine derivatives were synthesized and evaluated for their inhibitory activities against several human cancer cell lines. One compound, designated as 6o, demonstrated a promising inhibitory effect against the chronic myeloid leukemia (K562) cell line with an IC50 value of 5.15 µM. nih.govbohrium.com This compound also showed good selectivity for cancer cells over normal cells. nih.govbohrium.com Further mechanistic studies suggested that compound 6o induces apoptosis and affects the cell cycle, possibly through the inhibition of Bcl2 family members and the p53/MDM2 pathway. nih.govbohrium.com

| Compound | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 µM | nih.govbohrium.com |

| Compound 6o | HEK-293 (Normal Cell) | 33.2 µM | nih.govbohrium.com |

Anti-inflammatory Activity

Derivatives of 1H-indazole have been identified as potent anti-inflammatory agents. researchgate.net Studies suggest that the anti-inflammatory action of these compounds may be attributed to their interaction with cyclooxygenase-2 (COX-2), cytokines, and reactive oxygen species. nih.gov Computational studies, including molecular docking and molecular dynamics simulations, have been employed to evaluate 1H-indazole analogs as anti-inflammatory agents by assessing their binding affinity to the COX-2 enzyme. researchgate.net For instance, compounds featuring difluorophenyl, para-toluene, and 4-methoxyphenyl (B3050149) groups have demonstrated significant binding energies with the COX-2 enzyme (PDB ID: 3NT1). researchgate.net In vivo studies using models like carrageenan-induced hind paw edema in rats have further substantiated the anti-inflammatory potential of indazole derivatives. nih.gov

Table 1: Anti-inflammatory Activity of Indazole Derivatives

| Compound/Derivative | Model/Target | Observed Effect | Reference |

|---|---|---|---|

| Indazole | Carrageenan-induced paw edema (Rat) | Dose-dependent reduction in paw diameter; 61.03% inhibition at 100 mg/kg. | nih.gov |

| 5-Aminoindazole | Carrageenan-induced paw edema (Rat) | Dose-dependent inhibition of inflammation (e.g., 34.33% at 100mg/kg in the first hour). | nih.gov |

| 1H-indazole analogs with difluorophenyl group | COX-2 enzyme (Computational) | Significant binding result (9.11 kcal/mol). | researchgate.net |

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)

The indazole scaffold is a cornerstone in the development of new antimicrobial agents. nih.gov Various derivatives have shown considerable activity against a spectrum of bacterial and fungal strains. For example, a series of 3-methyl-1H-indazole derivatives were synthesized and evaluated for their antibacterial properties against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. sciengine.com One of the synthesized compounds, 1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole, demonstrated notable antibacterial activity compared to the standard drug, ciprofloxacin. sciengine.com

Research has also explored other indazole-containing structures. The reaction of certain cyclohexenones with hydrazine (B178648) hydrate (B1144303) yields tetrahydro-3H-indazol-3-ones, which have been screened for their antimicrobial effects. researchgate.net Furthermore, broader studies on azole compounds, which include indazoles, have identified them as excellent growth inhibitors of methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Some benzyloxy phenyl butenyl azoles have exhibited good antifungal activity against Aspergillus fumigatus, a fungus responsible for lung infections. nih.gov The versatility of the indazole nucleus allows for the creation of derivatives with a wide range of antimicrobial actions. nih.gov

Table 2: Antimicrobial Activity of Indazole Derivatives

| Compound/Derivative | Target Organism(s) | Activity/Result | Reference |

|---|---|---|---|

| 1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole | Bacillus subtilis, Escherichia coli | Showed best antibacterial activity among tested derivatives at 300 μg/ml. | sciengine.com |

| 6-(3,5-dibromo-4-methoxyphenyl)-4-aryl-2,3a,4,5-tetrahydro-3H-indazol-3-ones | Various microbes | Screened for antimicrobial activities. | researchgate.net |

| Benzyloxy phenyl butenyl azoles | Aspergillus fumigatus | Good antifungal activity. | nih.gov |

Neuroprotective and Central Nervous System (CNS) Effects

While specific studies focusing solely on the neuroprotective effects of this compound are limited, broader research into related heterocyclic compounds suggests potential CNS activity. For instance, other nitrogen-containing heterocyclic derivatives, such as those based on 1,2,4-triazole, have been investigated for their neuroprotective properties in conditions like acute ischemic stroke. nih.gov These compounds have shown the ability to inhibit inflammation and protect the integrity of the blood-brain barrier (BBB). nih.gov Given the structural similarities and the known ability of many small heterocyclic molecules to cross the BBB, it is plausible that indazole derivatives could be explored for similar neuroprotective roles. Research in this specific area is an emerging field with potential for future discoveries. nih.gov

Antioxidant Activity

The antioxidant potential of various heterocyclic compounds has been a subject of significant interest. Derivatives of pyrazole and pyrazolone, which are structurally related to indazoles, have been tested for their radical-scavenging and antioxidant activities. nih.govmdpi.com For example, certain 5-aminopyrazole derivatives have shown interesting in vitro radical scavenging properties in the DPPH assay and an ability to inhibit ROS production in human platelets. nih.gov Similarly, phenyl-pyrazolone derivatives, which share a scaffold with the antioxidant drug edaravone, have demonstrated marked antioxidant properties and the capacity to react with aldehydes generated during lipid peroxidation. mdpi.com Although direct and extensive studies on the antioxidant activity of this compound derivatives are not widely reported, the known antioxidant capabilities of the broader azole family suggest this as a promising area for investigation. saudijournals.com

Antimalarial Activity

The search for novel antimalarial agents has led to the investigation of various heterocyclic scaffolds, including indazole derivatives. A study identified a small molecule, 7-[(7-methoxy-4,5-dihydro-1H-benzo[g]indazol-3-yl)carbonyl]-2-phenyl-5,6,7,8-tetrahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidin-9(1H)-one (MCL), as a potential inhibitor of an essential protein in Plasmodium falciparum involved in red blood cell invasion. researchgate.net In vivo studies in mice showed that this indazole derivative could significantly reduce malaria parasites, acting as a schizonticidal drug that disrupts red blood cell invasion. researchgate.net This suggests that the indazole core is a viable starting point for developing new antimalarial drugs, potentially to be used in combination therapies. researchgate.net

Antitubercular Activity

Indazole and other azole-containing derivatives have been recognized for their potential as antitubercular agents. researchgate.netnih.gov A series of 1-[(4-benzyloxyphenyl)-but-3-enyl]-1H-azoles, which include imidazole (B134444) and benzimidazole (B57391) moieties, have been identified as potent agents against Mycobacterium tuberculosis, with some compounds exhibiting MIC values as low as 0.61 μg/mL. nih.gov These compounds were found to be comparable to many standard antitubercular drugs. nih.gov Another study involved the synthesis of cyclohexenone derivatives which were then converted to indazole structures and subsequently tested for antitubercular activity. researchgate.net The consistent emergence of azole derivatives in antitubercular research highlights the importance of this chemical class in addressing drug-resistant tuberculosis. nih.gov

Table 3: Antitubercular Activity of Azole Derivatives

| Compound/Derivative Class | Target Organism | Activity/Result | Reference |

|---|---|---|---|

| 1-[(4-benzyloxyphenyl)-but-3-enyl]-1H-azoles | Mycobacterium tuberculosis | Significant antitubercular activities with MIC values as low as 0.61 μg/mL. | nih.gov |

| Cyclohexenone-derived indazoles | Mycobacterium tuberculosis | Tested for antitubercular activity. | researchgate.net |

Anticonvulsant Activity

Indazole and its derivatives have been characterized as potential anticonvulsants. nih.gov Research has shown that indazole can inhibit convulsions induced by pentylenetetrazole, electroshock, and strychnine (B123637) in mice. nih.gov The anticonvulsant profile of indazole in some animal seizure models resembles that of established drugs like gabapentin. nih.gov Studies on other (arylalkyl)azole derivatives, such as 1-phenyl/1-(4-chlorophenyl)-2-(1H-triazol-1-yl)ethanol esters, have also shown protection against maximal electroshock (MES) and subcutaneous metrazol (ScM)-induced seizures. bohrium.com These findings suggest that the indazole nucleus and related azole structures are promising scaffolds for the design of novel anticonvulsant drugs. nih.govbohrium.com

Table 4: Anticonvulsant Activity of Indazole

| Compound | Model | ED₅₀ | Reference |

|---|---|---|---|

| Indazole | Pentylenetetrazole-induced convulsions (mice) | 39.9 mg/kg | nih.gov |

| Indazole | Electroshock-induced convulsions (mice) | 43.2 mg/kg | nih.gov |

| Indazole | Strychnine-induced convulsions (mice) | 82.4 mg/kg | nih.gov |

Anticholinesterase Activity

The inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary strategy in the symptomatic treatment of Alzheimer's disease. While direct studies on this compound derivatives are limited in widely available literature, research on structurally related substituted indazoles provides insights into their potential as cholinesterase inhibitors.

One study investigated a series of 5-substituted indazole derivatives for their ability to inhibit both AChE and BChE. nih.gov Within this series, compounds with an N-1 dichlorobenzyl substitution demonstrated the most potent inhibition of BChE, with IC50 values in the submicromolar range. nih.gov For instance, N-1 dichlorobenzyl derivatives exhibited lower IC50 values compared to other substitutions, highlighting the impact of the substituent at the N-1 position on inhibitory activity. nih.gov Although not a direct 1-(4-fluorophenyl) substitution, these findings suggest that the nature of the aromatic group at the N-1 position of the indazole ring is a critical determinant of anticholinesterase potency, particularly against BChE. The data for the most active N-1 dichlorobenzyl derivatives are presented below.

| Compound | Substitution at N-1 | BChE IC50 (µM) |

|---|---|---|

| Derivative 1 | 2,3-dichlorobenzyl | Submicromolar |

| Derivative 2 | 3,4-dichlorobenzyl | Submicromolar |

Antidepressant Activity

Research into the antidepressant potential of indazole derivatives has been ongoing, with studies exploring how modifications to the indazole core affect activity. One notable example is the compound 1-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-1H-indazole (FS-32), which has demonstrated thymoleptic antidepressant properties. nih.gov Pharmacological studies showed that FS-32 has anti-reserpine activity and potentiates the effects of catecholamines. nih.gov It was also found to inhibit norepinephrine (B1679862) uptake, though to a lesser extent than the tricyclic antidepressant imipramine. nih.gov While FS-32 is not a 1-(4-fluorophenyl) derivative, its activity underscores the potential of the substituted 1H-indazole scaffold in the development of new antidepressant agents. Currently, specific research focusing on the antidepressant effects of derivatives with a 1-(4-fluorophenyl) substitution is not extensively documented in the public domain.

Antiparasitic Activity (e.g., Trypanosoma brucei)

Potential for Cardiovascular and Diabetes-Related Applications

The 1-(4-Fluorophenyl) structural motif has appeared in compounds investigated for cardiovascular and metabolic diseases, often through the inhibition of key signaling enzymes.

Cardiovascular Applications: One area of interest is the inhibition of p38 mitogen-activated protein (MAP) kinase, an enzyme involved in inflammatory responses associated with conditions like atherosclerosis. A class of pyrazole inhibitors, which are structurally analogous to indazoles, features a 1-(4-fluorophenyl) substitution. The compound S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195) was identified as a highly selective and orally bioavailable inhibitor of p38 MAP kinase. nih.gov The 4-fluorophenyl group in these inhibitors occupies a hydrophobic pocket in the enzyme's active site, contributing to the binding affinity. mdpi.com The development of such kinase inhibitors highlights a potential role for 1-(4-fluorophenyl)-substituted heterocycles, including indazoles, in treating cardiovascular diseases.

| Compound Class | Target | Key Structural Feature | Therapeutic Potential |

|---|---|---|---|

| 5-Amino-1H-pyrazole methanones | p38 MAP Kinase | 1-(4-Fluorophenyl) group | Anti-inflammatory, Cardiovascular Disease |

Diabetes-Related Applications: The antagonism of the glucagon (B607659) receptor (GCGR) is a therapeutic strategy for managing type 2 diabetes. Research in this area has led to the discovery of potent indazole-based GCGR antagonists. nih.gov Structure-activity relationship (SAR) studies of these antagonists revealed that substitution at the N-1 position of the indazole ring is critical for activity. While specific data on 1-(4-fluorophenyl) substituted indazoles as GCGR antagonists is not detailed in the provided sources, the broader class of N-1 substituted indazoles has shown significant promise. For example, the indazole-based β-alanine derivative, compound 13K, demonstrated significant inhibition of glucagon-mediated blood glucose increase in animal models. nih.gov This indicates that the 1-substituted indazole scaffold is a viable starting point for the design of novel anti-diabetic agents.

Structure Activity Relationship Sar Studies of 1 4 Fluorophenyl 1h Indazole Derivatives

Impact of Substituents on Biological Activity

The biological activity of 1-(4-fluorophenyl)-1H-indazole derivatives is profoundly influenced by the nature and position of various substituents on the indazole core and the pendant phenyl ring.

The presence of a fluorine atom, particularly at the para-position of the N1-phenyl ring, is a recurrent feature in many biologically active indazole derivatives and is often crucial for potency. In a series of 1H-indazole-3-amine derivatives designed as potential antitumor agents, the substitution pattern on the C-5 phenyl ring highlighted the significance of fluorine. For instance, replacement of a 3-fluorophenyl group with a 4-methoxyphenyl (B3050149) or a 3,4-dichlorophenyl group at the C-5 position resulted in a 2- to 10-fold decrease in inhibitory activity against the K562 chronic myeloid leukemia cell line. frontiersin.org This finding underscores that the presence of a para-fluorine substituent is critical for the antitumor activity in this series of compounds. frontiersin.org

The substitution on the C-5 phenyl ring of the indazole core further modulates the anti-proliferative activity. A comparative study against the Hep-G2 human hepatoma cell line demonstrated the following trend in activity based on the fluorine substitution pattern: 3,5-difluoro > 4-fluoro > 3-fluoro. frontiersin.org This indicates that the degree and position of fluorination can be fine-tuned to optimize anticancer potency.

Beyond direct potency, the 4-fluorophenyl moiety can also enhance the metabolic stability of the molecule without compromising its interaction with the target receptor. nih.gov This is a significant advantage in drug design, as improved metabolic stability can lead to a better pharmacokinetic profile.

| Compound | R1 at C-5 of Indazole | IC50 (µM) vs. Hep-G2 Cells |

|---|---|---|

| 5b | 3-Fluorophenyl | 14.8 |

| 5e | 4-Fluorophenyl | 12.5 |

| 5j | 3,5-Difluorophenyl | 9.8 |

The introduction of alkyl and heteroaromatic substituents at various positions of the this compound scaffold plays a significant role in modulating both potency and selectivity. For instance, in a series of N1-benzoylated 5-(4-pyridinyl)indazole-based kinase inhibitors, the nature of the substituent on the benzoyl group dictated the selectivity between haspin and Clk4 kinases. nih.gov

An acetyl group at the ortho-position of the benzoyl ring (Compound 18 ) resulted in a compound with a six-fold selectivity for Clk4 over haspin. nih.gov In contrast, moving the acetyl group to the para-position (Compound 19 ) yielded an inhibitor with high selectivity for haspin over other common off-target kinases. nih.gov This demonstrates how subtle positional changes of a substituent can toggle the selectivity profile of the inhibitor, likely due to different interactions within the ATP-binding sites of the respective kinases. nih.gov

| Compound | N1-Benzoyl Substituent | Haspin IC50 (µM) | Clk4 IC50 (µM) | Selectivity |

|---|---|---|---|---|

| 18 | 2-Acetyl | 0.542 | 0.088 | 6-fold for Clk4 |

| 19 | 4-Acetyl | 0.155 | >10 | Selective for Haspin |

The electronic properties of substituents on the this compound framework can significantly impact biological activity. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) alters the electronic distribution within the molecule, which in turn can affect target binding and other molecular properties.

In a study of andrographolide-pyrazole derivatives, which share the azole core structure, the nature of the substituent on a phenyl ring influenced the anticancer activity. caribjscitech.com Compounds bearing strong electron-withdrawing groups, such as a nitro group (-NO2), exhibited the highest activity. caribjscitech.com Conversely, the presence of an electron-donating group, like a methyl group (-CH3), resulted in the least active compounds in the series. caribjscitech.com This suggests that for this particular scaffold, reducing the electron density on the aromatic ring is beneficial for anticancer potency.

Similarly, in a different series of pyrimidine-based compounds, the addition of a trifluoromethyl group (-CF3), a strong EWG, led to a significant improvement in the hydrogen bond strength with the target enzyme, matrix metalloproteinase-7, resulting in a better binding affinity. nih.gov

| Compound Series | Substituent (R) | Nature of Group | Anticancer Activity (% Growth Inhibition) |

|---|---|---|---|

| 1b | 3-NO2 | Electron-Withdrawing | 60.68% |

| 1i | 4-CH3 | Electron-Donating | 56.31% |

Stereochemistry can play a pivotal role in the biological activity of chiral this compound derivatives. The three-dimensional arrangement of atoms can significantly affect how a molecule interacts with its biological target, often leading to substantial differences in potency between enantiomers.

In a study of indazole-3-carboxamide synthetic cannabinoid receptor agonists, the biological activity of (S)- and (R)-enantiomers was evaluated. frontiersin.org For AB-FUBINACA, a compound featuring a para-fluorobenzyl group attached to the indazole nitrogen, a stark difference in potency was observed between its enantiomers. The (S)-enantiomer was found to be over 100 times more potent as a CB1 receptor agonist than its corresponding (R)-enantiomer. frontiersin.org This pronounced stereoselectivity highlights the importance of the specific spatial orientation of the substituents for effective receptor binding and activation.

| Compound | Enantiomer | CB1 Receptor Potency (EC50 Ratio S/R) |

|---|---|---|

| AB-FUBINACA | (S) vs (R) | >100 |

Key Pharmacophores Identification

The indazole ring itself is recognized as a privileged scaffold in medicinal chemistry, particularly for kinase inhibitors, as it can mimic the adenine (B156593) of ATP and form crucial interactions with the hinge region of the kinase domain. nih.gov Specifically, the N-2 atom of the indazole can act as a hydrogen bond acceptor, a key interaction for anchoring the inhibitor in the ATP-binding pocket. nih.gov

In the context of Fibroblast Growth Factor Receptor (FGFR) kinase inhibitors, structure-based design identified the indazole core as a key pharmacophore. nih.gov Docking models predicted that substituting an indole (B1671886) with an indazole would create an opportunity for a hydrogen bond to form between the indazole N-2 atom and the backbone NH of a key alanine (B10760859) residue (Ala564) in the hinge region of FGFR1. nih.gov This interaction is a critical component of the binding mode for this class of inhibitors.

Modulation of Target Binding Affinity and Selectivity

Strategic modifications to the this compound scaffold have been shown to effectively modulate binding affinity and selectivity for various biological targets.

In the development of small-molecule inhibitors targeting the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction, a 4-phenyl-1H-indazole derivative, compound Z13 , emerged as a potent inhibitor. sci-hub.se This compound exhibited a high binding affinity for PD-L1, as demonstrated by surface plasmon resonance (SPR) assays, with KD values of 231 nM for human PD-L1 and 311 nM for murine PD-L1. sci-hub.se

Furthermore, in a series of N-substituted indazole-5-carboxamides designed as monoamine oxidase B (MAO-B) inhibitors, substitutions on the indazole nitrogen and the carboxamide phenyl ring were found to significantly influence both potency and selectivity. For example, N-(3-chloro-4-fluorophenyl)-1-methyl-1H-indazole-5-carboxamide (13a ) was identified as a subnanomolar inhibitor of human MAO-B with an IC50 of 0.662 nM and over 15,000-fold selectivity versus MAO-A. Its regioisomer, N-(3-chloro-4-fluorophenyl)-2-methyl-2H-indazole-5-carboxamide (13b ), while still a potent MAO-B inhibitor (IC50 = 8.08 nM), showed significantly reduced selectivity (70-fold), illustrating how the position of a methyl group can drastically alter the selectivity profile.

| Compound | Target | Binding Affinity / Potency | Selectivity |

|---|---|---|---|

| Z13 | PD-L1 (human) | KD = 231 nM | - |

| 13a | MAO-B (human) | IC50 = 0.662 nM | >15,000-fold vs MAO-A |

| 13b | MAO-B (human) | IC50 = 8.08 nM | 70-fold vs MAO-A |

Computational Approaches in Indazole Research

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode of ligands with proteins, elucidating the interactions that stabilize the complex.

Molecular docking studies have been instrumental in identifying and optimizing indazole derivatives as inhibitors for various protein targets. For instance, in the pursuit of novel anti-inflammatory agents, derivatives of 1H-indazole have been docked into the active site of the Cyclooxygenase-2 (COX-2) enzyme. These studies predict that the indazole scaffold can effectively occupy the binding pocket of the enzyme, with specific substitutions playing a crucial role in defining the binding affinity and interaction profile.

For analogs of 1-(4-Fluorophenyl)-1H-indazole, the fluorophenyl group is often predicted to engage in significant interactions with the target protein. Docking studies on different indazole derivatives have shown that these compounds establish a network of interactions within the active sites of their target proteins. These interactions commonly include:

Hydrogen Bonds: Formed between hydrogen bond donors/acceptors on the indazole derivative and specific amino acid residues in the protein's active site.

Hydrophobic Interactions: The aromatic rings of the indazole and the phenyl substituent frequently form hydrophobic and π-π stacking interactions with nonpolar residues.

Halogen Bonds: The fluorine atom of the 4-fluorophenyl group can participate in halogen bonding, a specific type of noncovalent interaction that can enhance binding affinity.

In a study involving indazole derivatives as potential cytotoxic agents, molecular docking revealed that compounds like 3-(4-fluorophenyl)-1-methyl-1H-indazole could bind effectively to target proteins such as tubulin. researchgate.net The predicted binding modes highlighted key interactions with amino acid residues like Tyr248, Lys273, and Arg171, suggesting a structural basis for their biological activity. researchgate.net Similarly, docking of indazole-based compounds against the PD-1/PD-L1 protein-protein interaction target has shown that the indazole core can serve as a valuable scaffold for designing inhibitors. nih.gov

| Compound/Derivative Class | Protein Target | Key Interacting Residues | Types of Interactions | Reference |

|---|---|---|---|---|

| 1H-Indazole Analogs | Cyclooxygenase-2 (COX-2) | Gly526, Ser530, Tyr385 | Hydrogen Bonding, Hydrophobic | researchgate.netnih.gov |

| 3-(4-fluorophenyl)-1-methyl-1H-indazole | Tubulin (PDB ID: 2ZCS) | Tyr248, Lys273, Val268, Arg171 | Hydrophobic, Hydrogen Bonding | researchgate.net |

| 4-phenyl-1H-indazole derivatives | PD-L1 | Not specified | Hydrophobic, π-π stacking | nih.gov |

| 1-trityl-5-azaindazole derivatives | PBR, MDM2-p53 | LEU43, GLN109, ILE141, LYS140 | Hydrophobic | jocpr.com |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is crucial for assessing the stability of the predicted binding poses and understanding the conformational changes that may occur upon ligand binding. mdpi.com

Following molecular docking, MD simulations are frequently employed to validate the stability of the ligand-protein complex. By simulating the complex in a solvated environment that mimics physiological conditions, researchers can observe whether the ligand remains securely bound within the active site. mdpi.com Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand atoms, which indicates the stability of the complex over the simulation period. researchgate.net

For 1H-indazole derivatives targeting the COX-2 enzyme, MD simulations have confirmed that the docked compounds remain stable within the active site. researchgate.net The simulations show minimal fluctuations in the ligand's position, suggesting a stable binding mode. Analysis of the simulation trajectories often reveals persistent hydrogen bonds and hydrophobic contacts, reinforcing the predictions made by initial docking studies. researchgate.net These simulations provide a more realistic and dynamic understanding of the binding event, confirming that the compound can maintain its favorable interactions over time. researchgate.netmdpi.com

| Compound Class | Protein Target | Simulation Length | Key Stability Indicators | Reference |

|---|---|---|---|---|

| 1H-Indazole Analogs | Cyclooxygenase-2 (COX-2) | e.g., 100 ns | Stable RMSD for protein and ligand; persistent hydrogen bonds. | researchgate.net |

| General Protein-Ligand Complexes | Various | Varies (ns to µs) | Analysis of RMSD, RMSF, hydrogen bond occupancy, and binding free energy (MM-GBSA). | mdpi.commdpi.com |

Quantum Chemical Studies (e.g., Density Functional Theory)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. researchgate.net These methods provide detailed information about electron distribution, molecular orbitals, and electrostatic potential, which are fundamental to understanding a molecule's chemical behavior and its interactions with biological targets.

DFT calculations on indazole derivatives help in understanding their intrinsic properties. nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's electron-donating and accepting capabilities, which are crucial for chemical reactions and intermolecular interactions. researchgate.net The energy gap between HOMO and LUMO is an indicator of chemical reactivity and stability. mdpi.com

Furthermore, the Molecular Electrostatic Potential (MEP) map, generated through DFT calculations, visualizes the charge distribution across the molecule. researchgate.net It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for potential noncovalent interactions like hydrogen bonding and halogen bonding. For this compound, DFT can precisely characterize the electronic impact of the fluorine substituent on the phenyl ring, explaining its role in modulating binding affinity and pharmacokinetic properties. researchgate.nettandfonline.com

Cheminformatics for Structure-Property Relationship Analysis

Cheminformatics applies computational and informational techniques to a broad range of chemical problems. liverpool.ac.uk A key application in drug discovery is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities or physicochemical properties. nih.gov

For a series of indazole derivatives, cheminformatics approaches can be used to build predictive models. By calculating a variety of molecular descriptors (e.g., topological, electronic, and steric properties) for each compound and correlating them with experimental data (such as inhibitory activity), a QSAR model can be generated. This model can then be used to predict the activity of novel, unsynthesized indazole analogs, prioritizing the most promising candidates for synthesis and testing. This approach accelerates the drug discovery process by focusing resources on compounds with the highest predicted potential. liverpool.ac.uknih.gov Although specific QSAR studies focused solely on this compound are not widely reported, the principles are broadly applied to series of indazole-based compounds in medicinal chemistry research.

Therapeutic Potential and Future Research Directions

Optimization of Lead Compounds for Enhanced Bioactivity

The 1-(4-Fluorophenyl)-1H-indazole core structure has been the subject of optimization efforts to enhance its biological activity. Structure-activity relationship (SAR) studies on related indazole derivatives have shown that modifications at various positions of the indazole ring can significantly impact potency and selectivity. For instance, in a series of 1H-indazole derivatives designed as inhibitors of the PD-1/PD-L1 pathway, the introduction of different substituents on the phenyl ring and the indazole core led to significant variations in inhibitory activity. nih.gov Although this study did not specifically report on this compound itself, the principles of lead optimization are applicable.

Future optimization strategies for this compound could involve:

Substitution on the Indazole Ring: Introducing small alkyl or halogen groups at the C3, C5, or C6 positions of the indazole ring could modulate the electronic properties and steric interactions with biological targets.

Modification of the Fluorophenyl Group: Altering the position of the fluorine atom or introducing additional substituents on the phenyl ring could enhance binding affinity and pharmacokinetic properties.

Introduction of Functional Groups: The addition of functional groups capable of forming specific interactions with target proteins, such as hydrogen bond donors or acceptors, could lead to more potent and selective compounds.

Rational Design of Novel Indazole-Based Therapeutics

Rational drug design, often guided by computational modeling and structural biology, is a powerful approach for the development of novel therapeutics based on the this compound scaffold. By understanding the binding mode of this scaffold with its biological targets, medicinal chemists can design new molecules with improved properties.

For example, structure-based drug design has been successfully used to develop indazole-based diarylurea derivatives as anticancer agents targeting the c-kit receptor. nih.gov While this study did not specifically use the this compound scaffold, the methodology is highly relevant. Molecular docking studies can be employed to predict the binding affinity and orientation of this compound derivatives within the active site of a target protein, allowing for the rational design of modifications that enhance binding.

Future directions in the rational design of this compound-based therapeutics include:

Fragment-Based Drug Design: Using the this compound core as a starting fragment and growing it by adding other chemical moieties to improve target engagement.

Scaffold Hopping: Replacing the indazole core with other heterocyclic systems while maintaining the key pharmacophoric features to explore new chemical space and potentially improve drug-like properties.

Multi-target Drug Design: Designing single molecules that can modulate multiple biological targets involved in a disease pathway, which may offer therapeutic advantages over single-target agents.

Exploration of Novel Biological Activities and Mechanisms